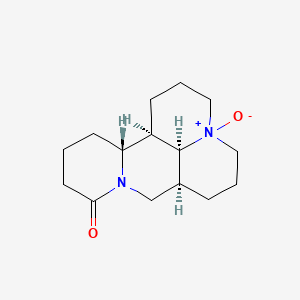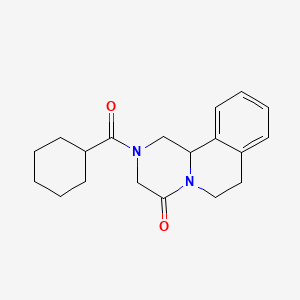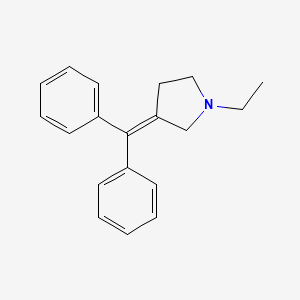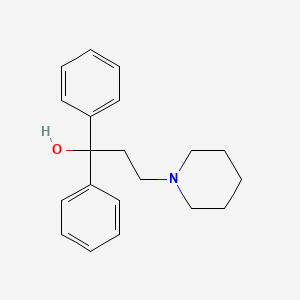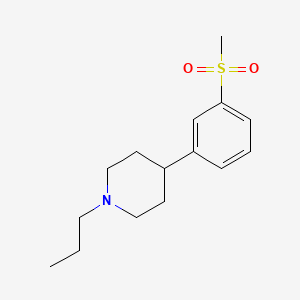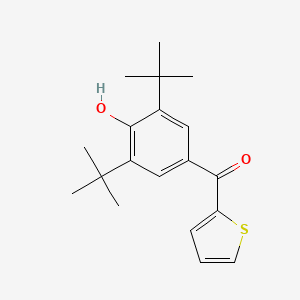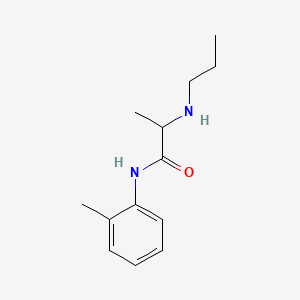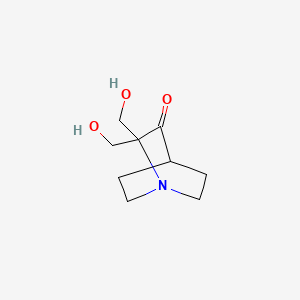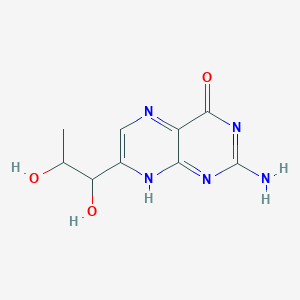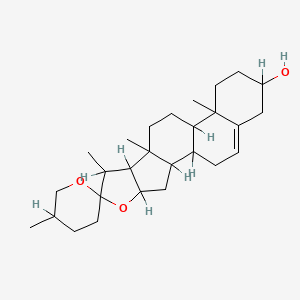
薯蕷皂苷元
描述
薯蕷皂苷元是一种属于螺甾皂苷类化学化合物。它存在于多种植物中,例如胡芦巴(Trigonella foenum-graecum)、芦笋(Asparagus officinalis)和薯蓣属植物(Dioscorea collettii)。薯蕷皂苷元是薯蓣皂苷元的立体异构体,薯蓣皂苷元是另一种具有显著生物活性的知名化合物 .
科学研究应用
薯蕷皂苷元具有广泛的科学研究应用,包括:
化学: 薯蕷皂苷元用作合成其他类固醇化合物的先驱体。
生物学: 它被研究其对癌细胞周期阻滞、氧化应激和凋亡的影响.
医学: 薯蕷皂苷元具有潜在的抗肿瘤特性,目前正在研究其在癌症治疗中的应用.
工业: 它用于生产各种医药和营养保健产品.
作用机制
薯蕷皂苷元通过多个分子靶点和途径发挥作用。它诱导细胞周期阻滞在亚G1期,触发氧化应激,并激活参与凋亡的半胱氨酸蛋白酶。 该化合物还会降低线粒体膜电位,增加氧化应激水平,导致细胞死亡 .
生化分析
Biochemical Properties
Yamogenin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with caspases, a family of protease enzymes that play essential roles in programmed cell death (apoptosis). Specifically, yamogenin activates caspase-8, -9, and -3/7, leading to the initiation of apoptosis in cancer cells . Additionally, yamogenin interacts with mitochondrial proteins, causing mitochondrial membrane depolarization and increased oxidative stress .
Cellular Effects
Yamogenin exerts significant effects on various types of cells and cellular processes. In human ovarian cancer cells (SKOV-3), yamogenin induces cell cycle arrest in the sub-G1 phase, leading to cell death . It also triggers oxidative stress and DNA damage, further promoting apoptosis . Yamogenin influences cell signaling pathways by upregulating the expression of genes associated with the Tumor Necrosis Factor (TNF) Receptor Superfamily, such as TNF, TNFRSF10, and TNFRSF25 . These changes in gene expression contribute to the compound’s cytotoxic effects on cancer cells.
Molecular Mechanism
The molecular mechanism of yamogenin involves both intrinsic and extrinsic pathways of apoptosis. Yamogenin induces cell death by activating caspases and causing mitochondrial membrane depolarization . The compound also increases oxidative stress levels, leading to DNA damage and the activation of pro-apoptotic proteins such as Bid . These molecular events result in the initiation of apoptosis and the subsequent death of cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of yamogenin on cells change over time. Studies have shown that yamogenin’s cytotoxic activity is dose- and time-dependent . The compound’s stability and degradation over time can influence its long-term effects on cellular function. For example, prolonged exposure to yamogenin leads to sustained oxidative stress and continuous activation of apoptotic pathways . These temporal effects highlight the importance of considering the duration of treatment when evaluating yamogenin’s therapeutic potential.
Dosage Effects in Animal Models
The effects of yamogenin vary with different dosages in animal models. At lower doses, yamogenin exhibits cytotoxic activity against cancer cells without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including excessive oxidative stress and damage to normal cells . These dosage-dependent effects underscore the need for careful dose optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Yamogenin is involved in several metabolic pathways, particularly those related to lipid metabolism. In hepatocytes, yamogenin inhibits the accumulation of triacylglycerides (TG) by suppressing the expression of fatty acid synthesis-related genes such as fatty acid synthase and sterol response element-binding protein-1c (SREBP1c) . This inhibition is mediated through the antagonism of liver X receptor (LXR) activation . By modulating these metabolic pathways, yamogenin can influence lipid metabolism and potentially reduce the risk of metabolic diseases.
Transport and Distribution
Yamogenin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In hepatocytes, yamogenin’s effects on lipid metabolism are mediated by its interaction with LXR, a nuclear receptor involved in regulating lipid homeostasis . The compound’s distribution within cells can affect its localization and accumulation, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of yamogenin plays a critical role in its activity and function. Yamogenin is known to localize to mitochondria, where it induces mitochondrial membrane depolarization and oxidative stress . This localization is essential for the compound’s pro-apoptotic effects, as it facilitates the activation of mitochondrial pathways involved in apoptosis. Additionally, yamogenin’s interaction with nuclear receptors such as LXR highlights its role in regulating gene expression and metabolic processes within specific cellular compartments .
准备方法
合成路线和反应条件
薯蕷皂苷元可以通过呋喃甾醇的氧化和环化合成,然后进行进一步修饰。合成路线包括呋喃甾醇C26-OH和C22-OH的氧化,然后环化生成薯蕷皂苷元和薯蓣皂苷元作为化学异构体 .
工业生产方法
在工业环境中,薯蕷皂苷元通常从植物来源中提取,例如胡芦巴和芦笋。提取过程通常包括将化合物溶解在无水乙醇中,并使用超声波水浴将其浓度提高到10 mg/mL .
化学反应分析
反应类型
薯蕷皂苷元会发生各种化学反应,包括:
氧化: 薯蕷皂苷元可以被氧化形成不同的衍生物。
还原: 还原反应可以改变薯蕷皂苷元中存在的官能团。
取代: 取代反应可以将新的官能团引入薯蕷皂苷元分子中。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。反应通常在受控条件下进行,以确保所需的修饰 .
主要产物
相似化合物的比较
薯蕷皂苷元与其他螺甾皂苷类化合物如薯蓣皂苷元相似。这两种化合物具有相似的化学结构和生物活性。 薯蕷皂苷元在其对某些癌细胞系的特定作用及其独特的机制方面是独特的 . 其他类似化合物包括莎草皂苷元和薯蓣皂苷,它们也属于类固醇皂苷类 .
属性
IUPAC Name |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVFSAGQJTQCK-CAKNJAFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903922 | |
| Record name | Yamogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-06-1 | |
| Record name | Yamogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodiosgenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yamogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YAMOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487OD4XW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


